4-(Cyanoacetyl)morpholine

Description

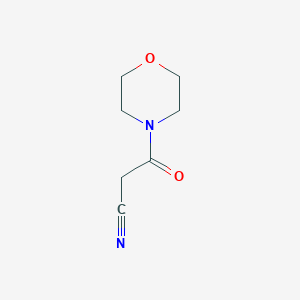

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZPMUJGZZSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864550 | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-32-0 | |

| Record name | 4-(Cyanoacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetmorpholide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyanoacetyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyanoacetyl)morpholine (CAS: 15029-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a versatile organic compound featuring a morpholine ring attached to a cyanoacetyl group. This unique structure, combining a reactive cyanoacetyl moiety with the pharmaceutically relevant morpholine scaffold, makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry and drug development. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The cyanoacetyl group, with its active methylene protons, is a key participant in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, a plausible synthesis protocol, and its reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 15029-32-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | Cream to pale brown powder | [2] |

| Melting Point | 84.0 - 91.0 °C | [2] |

| IUPAC Name | 3-(morpholin-4-yl)-3-oxopropanenitrile | [1][2] |

| Synonyms | N-Cyanoacetylmorpholine, 3-morpholino-3-oxopropanenitrile | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 (t, J=~5 Hz) | Triplet | 4H | -O-CH₂- protons of morpholine |

| ~ 3.5 (t, J=~5 Hz) | Triplet | 4H | -N-CH₂- protons of morpholine |

| ~ 3.4 (s) | Singlet | 2H | -CO-CH₂-CN protons |

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=O (amide carbonyl) |

| ~ 115 | C≡N (nitrile) |

| ~ 66 | -O-CH₂- carbons of morpholine |

| ~ 45 | -N-CH₂- carbons of morpholine |

| ~ 25 | -CO-CH₂-CN carbon |

IR Spectroscopy (Infrared)

The IR spectrum is useful for identifying the key functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2250 | C≡N stretch (nitrile) |

| ~ 1650 | C=O stretch (amide) |

| ~ 1115 | C-O-C stretch (ether in morpholine) |

| 2850-3000 | C-H stretch (aliphatic) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| 154.07 | [M]⁺ (Molecular ion) |

| 86.06 | [M - C₃H₂NO]⁺ (Morpholine fragment) |

Experimental Protocols

Plausible Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible method can be adapted from the synthesis of similar N-acylmorpholine derivatives.[3][4] The reaction involves the acylation of morpholine with a suitable cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride. A likely procedure using ethyl cyanoacetate is detailed below.

Reaction Scheme:

Morpholine + Ethyl Cyanoacetate → this compound + Ethanol

Materials:

-

Morpholine (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Sodium methoxide (catalytic amount)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine and toluene.

-

Add a catalytic amount of sodium methoxide to the mixture.

-

Slowly add ethyl cyanoacetate to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from ethanol to yield this compound as a solid.

Reactivity and Applications

The primary reactivity of this compound stems from the active methylene group (-CH₂-) positioned between the electron-withdrawing carbonyl and cyano groups. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion.

Knoevenagel Condensation

A key application of this compound is its use in the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond.

General Reaction:

R-CHO + this compound → R-CH=C(CN)CO-morpholine + H₂O

This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Knoevenagel Condensation Mechanism

The diagram below outlines the logical steps of the Knoevenagel condensation, a key reaction involving this compound.

Caption: General mechanism of the Knoevenagel condensation with this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation and the reactivity of its active methylene group in reactions such as the Knoevenagel condensation make it a useful tool for the construction of more complex molecules. The presence of the morpholine moiety suggests its potential for incorporation into novel drug candidates, warranting further investigation into its biological activities. This guide provides a foundational understanding of its core properties to aid researchers in its application.

References

- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 2. US4088814A - Morpholine derivatives - Google Patents [patents.google.com]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Cyanoacetyl)morpholine: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(cyanoacetyl)morpholine, a versatile heterocyclic compound. This document details its molecular structure, physicochemical properties, and its significant role as a building block in the synthesis of various heterocyclic systems. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a summary of its quantitative data.

Molecular Structure and Properties

This compound, with the IUPAC name 3-morpholin-4-yl-3-oxopropanenitrile, is a heterocyclic compound featuring a morpholine ring attached to a cyanoacetyl group.[1][2][3] The presence of both the cyano and carbonyl functionalities, along with the morpholine moiety, imparts a unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1]

The molecular formula of this compound is C₇H₁₀N₂O₂, and its molecular weight is approximately 154.17 g/mol .[1][2][3] The structure is represented by the SMILES notation C1COCCN1C(=O)CC#N.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 154.17 g/mol | [1][2][3] |

| IUPAC Name | 3-morpholin-4-yl-3-oxopropanenitrile | [1][3] |

| CAS Number | 15029-32-0 | [2] |

| Appearance | Cream to pale brown powder | [3] |

| Melting Point | 84.0-91.0 °C | [3] |

| Form | Powder | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic acyl substitution of a cyanoacetic acid derivative with morpholine. A representative experimental protocol is detailed below. This procedure is based on analogous reactions of morpholine with acylating agents.

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholine

-

Ethyl cyanoacetate

-

Triethylamine

-

Diethyl ether

-

Crushed ice

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, a mixture of morpholine (0.1 mol), diethyl ether (150 ml), and triethylamine (0.1 mol) is prepared.

-

The flask is cooled in an ice bath to a temperature of 5-10°C.

-

Ethyl cyanoacetate (0.1 mol) is added dropwise to the stirred reaction mixture while maintaining the temperature between 5-10°C.

-

After the addition is complete, the reaction mixture is stirred for 6 hours at room temperature.

-

The mixture is then left to stand for 24 hours at room temperature.

-

The reaction mixture is poured into crushed ice, leading to the precipitation of the solid product.

-

The solid is collected by filtration, washed with cold water, and then dried.

-

The crude product is recrystallized from an ethanol/water mixture to yield pure this compound.

Synthetic Applications

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyrimidines, and thiazoles.[1] The reactivity of the cyanoacetyl group allows for its participation in condensation reactions with various nucleophiles.[1]

Synthesis of Pyrazole Derivatives

A prominent application of this compound is in the synthesis of pyrazole derivatives through its reaction with hydrazines. The general workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for the preparation of pyrazole derivatives from this compound.

Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole Derivative

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of this compound (10 mmol) in absolute ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (10 mmol) is added to the solution.

-

The reaction mixture is refluxed for a specified time (typically several hours), with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce crystallization of the product.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-amino-1H-pyrazole derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its unique molecular structure, combining the reactivity of a cyanoacetyl group with the stable morpholine scaffold, makes it an important tool for medicinal chemists and researchers in drug discovery. The straightforward protocols for its synthesis and its utility in constructing a diverse range of heterocyclic compounds underscore its significance in modern organic synthesis. Further exploration of its reactivity is likely to unveil new applications in the development of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Cyanoacetyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(cyanoacetyl)morpholine, a valuable building block in medicinal chemistry and organic synthesis. This document details a probable synthetic protocol, physical and chemical properties, and in-depth characterization data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the synthesis and characterization of this compound is provided as a Graphviz diagram.

Chemical and Physical Properties

This compound, also known as 3-morpholin-4-yl-3-oxopropanenitrile, is a stable, solid organic compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(morpholin-4-yl)-3-oxopropanenitrile | |

| Synonyms | N-Cyanoacetylmorpholine, 4-Cyanoacetylmorpholine | |

| CAS Number | 15029-32-0 | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Cream to pale brown powder | |

| Melting Point | 85-88 °C | |

| Assay (GC) | ≥97.5% |

Synthesis of this compound

The synthesis of this compound can be achieved via the nucleophilic acyl substitution of a suitable cyanoacetylating agent with morpholine. A common and effective method involves the reaction of morpholine with ethyl cyanoacetate. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out at elevated temperatures to drive the reaction to completion, with the evolution of ethanol as a byproduct.

Experimental Protocol

Materials:

-

Morpholine

-

Ethyl cyanoacetate

-

Toluene (or another suitable high-boiling point solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

Add a suitable solvent such as toluene to the flask.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove any unreacted morpholine and other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization

The synthesized this compound can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the methylene protons of the morpholine ring and the methylene protons adjacent to the cyano group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.65 | t | 4H | -CH₂-O- |

| ~ 3.50 | t | 4H | -CH₂-N- |

| ~ 3.40 | s | 2H | -CO-CH₂-CN |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the cyano carbon, and the four unique methylene carbons of the morpholine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O |

| ~ 115 | CN |

| ~ 66 | -CH₂-O- |

| ~ 45 | -CH₂-N- |

| ~ 25 | -CO-CH₂-CN |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 2250 | Medium | C≡N stretch |

| ~ 1650 | Strong | C=O stretch (amide) |

| ~ 1115 | Strong | C-O-C stretch (ether) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 154.17 | [M]⁺ (Molecular Ion) |

| 86 | [M - COCH₂CN]⁺ |

| 68 | [M - morpholine]⁺ |

Note: Fragmentation is predicted based on common fragmentation patterns.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to 3-morpholin-4-yl-3-oxopropanenitrile

IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-morpholin-4-yl-3-oxopropanenitrile, a versatile building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

3-morpholin-4-yl-3-oxopropanenitrile, also commonly known as 4-(cyanoacetyl)morpholine, is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15029-32-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Cream to pale brown powder | [2] |

| Melting Point | 84.0-91.0 °C | [2] |

| Assay (GC) | ≥97.5% | [2] |

| SMILES | O=C(CC#N)N1CCOCC1 | [2] |

| InChI Key | AUZPMUJGZZSMCP-UHFFFAOYSA-N | [2] |

Spectral Data

The structural features of 3-morpholin-4-yl-3-oxopropanenitrile can be confirmed through various spectroscopic techniques. Key spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, four distinct signals are expected: one for the carbonyl carbon, one for the nitrile carbon, one for the methylene carbon of the cyanoacetyl group, and two for the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-morpholin-4-yl-3-oxopropanenitrile would be characterized by the following key absorption bands:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2250 - 2200 |

| C=O (Amide) | 1680 - 1630 |

| C-O-C (Ether) | 1150 - 1085 |

| C-N (Amine) | 1250 - 1020 |

Experimental Protocols

Synthesis of 3-morpholin-4-yl-3-oxopropanenitrile

A common synthetic route to 3-morpholin-4-yl-3-oxopropanenitrile involves the reaction of ethyl cyanoacetate with morpholine. This reaction is a nucleophilic acyl substitution where the nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the displacement of the ethoxide leaving group.

General Protocol:

-

To a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.0 equivalent).

-

The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-morpholin-4-yl-3-oxopropanenitrile.

Knoevenagel Condensation

The active methylene group in 3-morpholin-4-yl-3-oxopropanenitrile, situated between the electron-withdrawing nitrile and carbonyl groups, makes it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones.

Representative Protocol for Knoevenagel Condensation with Benzaldehyde:

-

In a round-bottom flask, dissolve 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent like ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

-

The reaction mixture is heated to reflux for 2-6 hours, with the removal of water using a Dean-Stark apparatus if necessary.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to afford the corresponding condensed product.

Synthesis of Pyrazole Derivatives

3-morpholin-4-yl-3-oxopropanenitrile is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrazoles. The reaction with hydrazine or its derivatives leads to the formation of a pyrazole ring.

Protocol for the Synthesis of a Pyrazole Derivative:

-

A mixture of 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is heated at reflux for 6-12 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then triturated with a suitable solvent, such as diethyl ether, to induce crystallization.

-

The solid product is collected by filtration, washed with a cold solvent, and dried to give the desired pyrazole derivative.

Visualizations

Experimental Workflow for Pyrazole Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a pyrazole derivative from 3-morpholin-4-yl-3-oxopropanenitrile.

References

Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Cyanoacetyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols for acquiring this spectral data are also provided to aid in the characterization of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile[1]

-

Molecular Formula: C₇H₁₀N₂O₂[1]

-

Molecular Weight: 154.17 g/mol [1]

-

CAS Number: 15029-32-0[1]

Predicted Spectral Data

While experimental spectra for this compound are available in databases such as PubChem's SpectraBase, direct access to the raw data for detailed analysis is not always publicly available.[1] The following tables summarize the predicted spectral data based on the known structure of the molecule and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen, nitrogen, and carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Triplet | 4H | O(CH₂CH₂)₂N- |

| ~ 3.50 | Triplet | 4H | O(CH₂CH₂)₂N- |

| ~ 3.40 | Singlet | 2H | -C(=O)CH₂CN |

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Amide) |

| ~ 116 | CN (Nitrile) |

| ~ 66 | O(CH₂)₂ |

| ~ 45 | N(CH₂)₂ |

| ~ 25 | -CH₂CN |

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the nitrile, amide, and ether functionalities.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2250 | Medium | C≡N stretch (Nitrile) |

| ~ 1650 | Strong | C=O stretch (Amide) |

| 2950 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~ 1115 | Strong | C-O-C stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - C₃H₂NO]⁺ (Loss of cyanoacetyl group) |

| 68 | Moderate | [C₃H₂NO]⁺ (Cyanoacetyl fragment) |

| 56 | High | [C₃H₆N]⁺ (Fragment from morpholine ring) |

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the FID and reference the spectrum to the solvent's carbon signal.

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

-

This compound sample (solid)

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Collection: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Peak Identification: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample introduction (e.g., methanol or acetonitrile)

-

Direct insertion probe or GC/LC interface

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent if using a liquid injection interface. For a direct insertion probe, a small amount of the solid sample can be used.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.

-

-

Sample Introduction: Introduce the sample into the ion source.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300 amu).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental data for the specific sample under investigation.

References

In-Depth Technical Guide: Solubility of 4-(Cyanoacetyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a chemical compound of interest in medicinal chemistry and organic synthesis. The morpholine moiety is often considered a "privileged structure" in drug discovery, as its incorporation into molecules can enhance their pharmacokinetic and physicochemical properties. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. This guide provides a comprehensive overview of the available data on its solubility, detailed experimental protocols for solubility determination, and the broader context of its relevance in pharmaceutical research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Melting Point | 87 °C |

| Appearance | Pale brown powder |

| CAS Number | 15029-32-0 |

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. However, based on its chemical structure—a polar morpholine ring and a cyanoacetyl group—a qualitative solubility profile can be inferred. The presence of polar functional groups suggests that it will be more soluble in polar organic solvents. Table 2 provides an estimated qualitative solubility profile.

| Solvent | Dielectric Constant (at 20°C) | Expected Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble |

| Acetonitrile | 37.5 | Soluble |

| Methanol | 32.7 | Soluble |

| Ethanol | 24.5 | Moderately Soluble |

| Acetone | 20.7 | Moderately Soluble |

| Dichloromethane (DCM) | 9.1 | Slightly Soluble |

| Ethyl Acetate | 6.0 | Slightly Soluble |

| Tetrahydrofuran (THF) | 7.6 | Slightly Soluble |

| Chloroform | 4.8 | Sparingly Soluble |

| Toluene | 2.4 | Insoluble |

| Hexane | 1.9 | Insoluble |

Disclaimer: This qualitative solubility data is an estimation based on chemical principles and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to reach equilibrium.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a shaking incubator set at a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any microscopic particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.

Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Materials:

-

This compound

-

Volatile organic solvent

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Evaporating dish

-

Oven or vacuum desiccator

-

Calibrated analytical balance

Procedure:

-

Preparation of a Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

Phase Separation: Separate the solid and liquid phases by allowing the solid to settle or by centrifugation.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent in an oven or vacuum desiccator at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent used.

Role of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a key structural motif in medicinal chemistry, often referred to as a "privileged scaffold." Its inclusion in drug candidates can confer several advantageous properties:

-

Improved Aqueous Solubility: The polar ether and amine functionalities of the morpholine ring can enhance the water solubility of a drug molecule, which is often a critical factor for oral bioavailability.

-

Favorable Pharmacokinetic Profile: Morpholine-containing compounds often exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.

-

Receptor Interaction: The morpholine group can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.

Visualizations

The following diagrams illustrate key concepts relevant to the use of compounds like this compound in a drug development context.

Caption: A typical workflow for small molecule drug discovery, highlighting the critical role of solubility assessment during lead optimization.

Caption: Logical relationship illustrating how the incorporation of a morpholine moiety can enhance the properties of a drug candidate.

Conclusion

4-(Cyanoacetyl)morpholine: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and relevant biological context for 4-(Cyanoacetyl)morpholine. The information is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic compound incorporating a morpholine ring and a cyanoacetyl functional group.[1] Its chemical structure lends it to applications as a building block in the synthesis of various heterocyclic compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 154.17 g/mol | PubChem[2] |

| CAS Number | 15029-32-0 | Fisher Scientific[3] |

| Appearance | Cream to pale brown powder | Thermo Fisher Scientific[4] |

| Melting Point | 84.0-91.0 °C | Thermo Fisher Scientific[4] |

| Solubility | Soluble in water | Fisher Scientific[3] |

| LogP | -0.8 | PubChem[2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[3]

-

A certified chemical fume hood is essential to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary defense against exposure.

| PPE Component | Specification |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3] |

| Hand Protection | Butyl rubber gloves are recommended. For incidental contact, nitrile gloves may be used, but double-gloving with an inner nitrile and outer butyl rubber glove provides enhanced protection. |

| Body Protection | A flame-resistant lab coat is the minimum requirement. A chemically resistant apron should be worn over the lab coat, especially when handling larger quantities.[3] |

| Respiratory Protection | Not typically required if work is performed within a properly functioning chemical fume hood.[3] |

| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3] |

| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[3] |

Accidental Release Measures

In case of a spill, the following steps should be taken:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an absorbent material to contain the spill. Avoid generating dust.

-

Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, the toxicity of related compounds, such as nitriles and cyanoacrylates, can provide insight into its potential hazards. The cyano group can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxicity of this compound, based on the known mechanisms of related compounds. This pathway is speculative and requires experimental validation.

Experimental Protocols: In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the in vitro cytotoxicity of this compound using a cell viability assay, such as the MTT assay. This protocol should be adapted and optimized for the specific cell line and experimental conditions.

Materials

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

Detailed Procedure

-

Cell Culture: Maintain the chosen cell line in the appropriate culture medium supplemented with FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. This compound and its containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet and adherence to all institutional safety protocols. Researchers are encouraged to perform their own risk assessments before using this compound.

References

- 1. ck12.org [ck12.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Toxicity of cyanoacrylates in vitro using extract dilution assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyrimidines Utilizing 4-(Cyanoacetyl)morpholine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives, with a focus on the prospective use of 4-(Cyanoacetyl)morpholine as a key building block. While direct literature detailing the use of this compound in pyrimidine synthesis is sparse, its structural similarity to other reactive cyanoacetamide synthons suggests its utility in established cyclocondensation reactions. This guide presents generalized protocols based on analogous reactions of N-acyl cyanoacetamides and highlights alternative, well-documented methods for preparing pyrimidine-morpholine hybrids, which are of significant interest in medicinal chemistry. The synthesized compounds often exhibit a range of biological activities, including potential as anticancer and anti-inflammatory agents, frequently interacting with signaling pathways such as the PI3K/Akt/mTOR pathway.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a variety of natural and synthetic compounds with significant biological activity.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3]

This compound is a reactive methylene compound that combines the structural features of a cyanoacetamide with a morpholine moiety. The active methylene group, flanked by a nitrile and a carbonyl group, makes it a versatile precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions.[4] This document outlines the potential synthetic routes to pyrimidine derivatives using this compound and provides detailed protocols for the synthesis of related pyrimidine-morpholine compounds of therapeutic interest.

Application Notes

The synthesis of pyrimidines from active methylene compounds like this compound typically involves a cyclocondensation reaction with a binucleophilic reagent such as amidines, guanidine, or urea. The morpholine moiety in the resulting pyrimidine can enhance pharmacokinetic properties and biological activity.[5] Pyrimidine-morpholine hybrids have been particularly noted for their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]

Key Synthetic Strategies:

-

Direct Cyclocondensation (Proposed): Reaction of this compound with amidines, guanidine, or thiourea to form the pyrimidine ring. This is a common strategy for pyrimidine synthesis from related cyanoacetamides.

-

Multicomponent Reactions: One-pot synthesis involving this compound, an aldehyde, and a nitrogen source like urea or thiourea (a modified Biginelli-type reaction).

-

Alternative Synthesis of Pyrimidine-Morpholine Hybrids: A two-step process where a pyrimidine ring is first synthesized, followed by the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with morpholine.[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of a 2-Amino-4-hydroxy-6-morpholinopyrimidine-5-carbonitrile from this compound and Guanidine

This protocol is based on established methods for the synthesis of pyrimidines from cyanoacetamide derivatives.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add this compound (1 equivalent) and stir until a clear solution is obtained.

-

Add guanidine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The precipitated product is filtered, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrimidine derivative.

Expected Outcome: A substituted pyrimidine with a morpholine moiety at position 6. The yield and purity would need to be determined experimentally.

Protocol 2: Synthesis of 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione Derivatives (Alternative Route)[5]

This is a well-documented two-step procedure to synthesize pyrimidine-morpholine hybrids.

Step 1: Synthesis of Benzylated Pyrimidine Intermediates

-

Combine 3-methyl-6-chlorouracil (1 mmol) and various benzyl bromides (1.2 mmol) in tetrahydrofuran (THF).

-

Add diisopropylethylamine (DIPEA, 2 mmol) and stir the mixture at 25°C for 7 hours.

-

Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure.

Step 2: Synthesis of Final Pyrimidine-Morpholine Hybrids

-

Take the benzylated pyrimidine intermediate from the previous step (1 mmol) and dissolve it in acetonitrile (CH3CN).

-

Add morpholine (1 mmol), potassium carbonate, and triethylamine.

-

Reflux the reaction mixture for 24 hours.[5]

-

After cooling, the product can be purified by thin-layer chromatography or column chromatography.[5]

Data Presentation

The following table summarizes the quantitative data for a series of synthesized 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives (compounds 2c, 2e, 2f, 2g ) as reported in the literature.[7]

| Compound | Substituent (on benzyl) | Yield (%) | Melting Point (°C) |

| 2c | 4-cyano | 58 | 202-206 |

| 2e | 4-fluoro | 53 | 172-175 |

| 2f | 4-bromo | 78 | - |

| 2g | 4-(trifluoromethyl) | 75 | 144-150 |

Visualizations

Reaction Schemes and Signaling Pathways

Caption: Proposed synthesis of a pyrimidine derivative.

Caption: Alternative two-step synthesis of pyrimidine-morpholine hybrids.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Cyanoacetyl)morpholine in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, facilitated by a basic catalyst. 4-(Cyanoacetyl)morpholine is a versatile active methylene compound, and its application in Knoevenagel condensations provides a direct route to a variety of substituted acrylamides. These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as synthetic intermediates.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in Knoevenagel condensation reactions with various aromatic aldehydes.

Reaction Principle

The Knoevenagel condensation of this compound with an aromatic aldehyde proceeds via a base-catalyzed mechanism. The base, typically a weak amine like piperidine, deprotonates the α-carbon of this compound, which is acidic due to the presence of the adjacent cyano and carbonyl groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, (E)-2-cyano-3-aryl-N-(morpholino)acrylamide.

Applications in Research and Drug Development

The resulting 2-cyano-3-arylacrylamide scaffold is a recognized pharmacophore present in a range of biologically active molecules. For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of various enzymes, including tyrosinase, and as potential therapeutic agents.[1] The morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, making these compounds attractive for drug discovery programs.

Data Presentation: Representative Reaction Outcomes

The following table summarizes representative yields and reaction times for the Knoevenagel condensation of this compound with various substituted aromatic aldehydes. This data is based on analogous Knoevenagel reactions and serves to illustrate the expected outcomes under typical conditions.

| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85-95 |

| 2 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 90-98 |

| 3 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 80-90 |

| 4 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 85-95 |

| 5 | Thiophene-2-carboxaldehyde | Piperidine | Ethanol | 4 | 80-90 |

| 6 | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 2 | 90-97 |

Experimental Protocols

Protocol 1: General Procedure for the Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol describes a general method for the synthesis of (E)-2-cyano-3-aryl-N-(morpholino)acrylamides.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Piperidine (0.1 - 0.2 eq)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

-

Add ethanol as the solvent, in a sufficient quantity to dissolve the reactants upon heating (e.g., 10-20 mL per gram of aldehyde).

-

To this mixture, add a catalytic amount of piperidine (0.1 - 0.2 eq).

-

Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically within 2-6 hours), remove the heat source and allow the mixture to cool to room temperature.

-

As the solution cools, the product will often precipitate. If necessary, the mixture can be cooled further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified product under vacuum to obtain the (E)-2-cyano-3-aryl-N-(morpholino)acrylamide.

-

Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Protocol 2: Work-up and Purification for Non-precipitating Products

In cases where the product does not readily precipitate from the reaction mixture, the following work-up procedure can be employed.

Procedure:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for the Knoevenagel condensation.

Caption: Proposed mechanism for the Knoevenagel condensation.

References

Application Notes and Protocols for Heterocyclic Synthesis Using 4-(Cyanoacetyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized heterocyclic compounds utilizing 4-(cyanoacetyl)morpholine as a versatile starting material. The inherent reactivity of the active methylene group and the cyanoacetamide functionality within this compound allows for its application in various multicomponent and cyclocondensation reactions, leading to the formation of valuable heterocyclic scaffolds such as pyridones and thiophenes. The morpholine moiety is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules.

Synthesis of 3-Cyano-2-pyridone Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to 3-cyano-2-pyridone derivatives. These structures are of significant interest due to their presence in various biologically active compounds. The following protocol is a general method for this transformation.

Experimental Protocol: Synthesis of 4,6-dimethyl-1-morpholino-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol details the synthesis of a specific 3-cyano-2-pyridone derivative from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Standard laboratory glassware for reflux

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine this compound (0.006 mol) and acetylacetone (0.006 mol).

-

Add approximately 10 mL of ethanol as the solvent.

-

To this mixture, add a catalytic amount of potassium hydroxide.

-

The reaction mixture is then stirred and heated to reflux at 80°C for 4 hours.[1]

-

Reaction progress should be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by filtration and washed with cold ethanol to remove any unreacted starting materials or impurities.

-

The resulting solid is the desired 3-cyano-2-pyridone derivative, which can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 3-cyano-2-pyridone derivatives from various cyanoacetamide precursors, which can be extrapolated for reactions using this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyanoacetamide Derivative | Acetylacetone | KOH | Ethanol | 80 | 4 | 61-79[1] |

| This compound | Acetylacetone | KOH | Ethanol | 80 | 4 | Expected to be in the 61-79 range |

Reaction Workflow

References

Application Notes and Protocols: 4-(Cyanoacetyl)morpholine as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Cyanoacetyl)morpholine as a versatile precursor for the synthesis of various pharmaceutical intermediates. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, incorporating both an activated methylene group and a morpholine moiety. The electron-withdrawing nature of the adjacent cyano and carbonyl groups renders the methylene protons acidic, making it a potent nucleophile in various condensation reactions. The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] This combination of features makes this compound an attractive building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

This document outlines key synthetic transformations of this compound, including its application in the synthesis of substituted pyridones and pyranopyrazoles, which are core structures in many biologically active molecules.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material for the construction of various heterocyclic systems, which are integral to the structure of numerous pharmaceuticals.

Substituted 2-pyridones are important pharmacophores found in a variety of therapeutic agents. The reaction of this compound with α,β-unsaturated ketones (chalcones) provides a straightforward route to highly functionalized 2-pyridone derivatives.

Experimental Protocol: Synthesis of 6-phenyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (A 2-Pyridone Intermediate)

This protocol describes the synthesis of a substituted 2-pyridone, a common scaffold in medicinal chemistry, via a Michael addition-cyclization cascade.

Materials:

-

This compound

-

(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (a chalcone derivative)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol at room temperature, add sodium ethoxide (1.2 eq).

-

Stir the mixture for 15 minutes to ensure the complete formation of the enolate.

-

Add a solution of (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure.

-

To the residue, add 1M HCl to neutralize the mixture and precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation:

| Parameter | Value |

| Product Name | 6-phenyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Molecular Formula | C₁₃H₇F₃N₂O |

| Molecular Weight | 276.21 g/mol |

| Yield | 75-85% |

| Melting Point | 210-212 °C |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.6 (s, 1H), 7.85 (d, J=7.6 Hz, 2H), 7.55 (t, J=7.6 Hz, 2H), 7.45 (t, J=7.6 Hz, 1H), 6.80 (s, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 162.1, 150.2, 148.9 (q, J=31.3 Hz), 134.5, 131.2, 129.3, 128.8, 121.8 (q, J=274.7 Hz), 115.8, 107.3 |

| IR (KBr, cm⁻¹) | 3440 (N-H), 2225 (C≡N), 1660 (C=O), 1600, 1580 |

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial and anticancer properties.[2] A one-pot, four-component reaction of an aromatic aldehyde, malononitrile, hydrazine hydrate, and this compound provides an efficient route to these valuable scaffolds.

Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (A Pyrano[2,3-c]pyrazole Intermediate)

This protocol details a green, efficient, one-pot, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.

Materials:

-

This compound

-

Benzaldehyde

-

Malononitrile

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion of the reaction (typically 2-3 hours), a solid precipitate will form.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Data Presentation:

| Parameter | Value |

| Product Name | 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Molecular Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.27 g/mol |

| Yield | 85-95% |

| Melting Point | 235-237 °C |

| Appearance | White crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.1 (s, 1H), 7.35-7.20 (m, 5H), 7.05 (s, 2H), 4.65 (s, 1H), 1.80 (s, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 161.5, 158.2, 144.1, 135.0, 128.6, 127.8, 127.2, 119.8, 97.5, 58.1, 35.9, 9.8 |

| IR (KBr, cm⁻¹) | 3400, 3310 (NH₂), 2195 (C≡N), 1650, 1590 |

Visualizations

Caption: Synthesis of a 2-pyridone intermediate.

Caption: One-pot synthesis of a pyrano[2,3-c]pyrazole.

Caption: Role of this compound in drug discovery.

References

Application Notes and Protocols: Catalytic Applications of 4-(Cyanoacetyl)morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 4-(Cyanoacetyl)morpholine in the synthesis of valuable organic compounds. The protocols and data presented herein are designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile organic compound that can function as a bifunctional catalyst in various organic transformations. The presence of a basic morpholine nitrogen and an acidic α-proton to the cyano and carbonyl groups allows it to act as a mild and efficient organocatalyst. This dual functionality facilitates key bond-forming reactions, making it a valuable tool for the synthesis of complex heterocyclic structures, which are prevalent in many biologically active molecules and pharmaceutical agents.

This document details the application of this compound as a catalyst in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives.

Application Note 1: One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

The synthesis of 2-amino-4H-chromenes is of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (such as resorcinol or α-naphthol) is an atom-economical and efficient method for their preparation. This compound has been identified as an effective catalyst for this transformation, proceeding through a cascade Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

The morpholine nitrogen of this compound is believed to act as a base, activating the malononitrile for the initial Knoevenagel condensation with the aldehyde. The subsequent Michael addition of the phenol to the Knoevenagel adduct is also facilitated by the basic nature of the catalyst. The final intramolecular cyclization and tautomerization yield the desired 2-amino-4H-chromene.

Quantitative Data Summary

The catalytic efficacy of this compound in the synthesis of various 2-amino-4H-chromene derivatives is summarized in the table below. The reactions were performed under optimized conditions to demonstrate the scope and efficiency of the catalyst.

| Entry | Aldehyde | Phenol | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Resorcinol | 2-amino-4-phenyl-4,7-dihydroxy-4H-chromene-3-carbonitrile | 2.5 | 92 |